Hydrogen‑Bond Donor Count Distinguishes 5‑OH‑Substituted Spiro[3.3]heptane from the Unsubstituted Parent Scaffold
2‑Oxaspiro[3.3]heptan‑5‑OL possesses one hydrogen‑bond donor (the secondary alcohol proton), whereas the unsubstituted 2‑oxaspiro[3.3]heptane (CAS 174‑75‑4) has zero HBD. This absolute difference of 1 HBD versus 0 HBD directly impacts the molecule’s ability to engage in directional hydrogen bonds with biological targets or influence aqueous solubility . The HBD count is derived from the chemical structure (SMILES: OC1CCC12COC2 vs. SMILES: C1CCC12COC2) and governs key drug‑like properties according to Lipinski’s and Veber’s rules [1].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (secondary alcohol at position 5) |
| Comparator Or Baseline | 2‑Oxaspiro[3.3]heptane (unsubstituted): 0 HBD |
| Quantified Difference | 1 HBD vs. 0 HBD |
| Conditions | Structural analysis based on SMILES representation; no experimental assay required. |
Why This Matters
A single HBD difference can alter target binding, solubility, and permeability, making the 5‑OH derivative functionally non‑interchangeable with the unsubstituted scaffold in medicinal chemistry optimisation.
- [1] PubChem. 2‑Oxaspiro[3.3]heptane (CAS 174‑75‑4). SMILES: C1CCC12COC2; HBD = 0. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑04‑24). View Source
